1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide
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Overview
Description
1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, and an isothiochromene moiety
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . The interaction of these compounds with their targets often results in changes in the target’s function, which can lead to a variety of biological effects.
Biochemical Pathways
For instance, indole derivatives have been reported to possess various biological activities, affecting pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile . The isothiochromene moiety can be synthesized via cyclization reactions involving thioesters and aldehydes . The final step often involves coupling the tetrazole and isothiochromene intermediates under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines .
Scientific Research Applications
1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives: These compounds also feature a tetrazole ring and have been studied for their inhibitory potency against xanthine oxidase.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles: These compounds share the tetrazole ring and have been evaluated for their antifungal activity.
Uniqueness
1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is unique due to the combination of its tetrazole and isothiochromene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-oxo-N-[3-(tetrazol-1-yl)phenyl]isothiochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2S/c23-16(15-8-11-4-1-2-7-14(11)17(24)25-15)19-12-5-3-6-13(9-12)22-10-18-20-21-22/h1-10H,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVMTMSMNDVXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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